molecular formula C14H17F3N2O4 B11489752 Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(2-methoxyphenyl)amino]-, ethyl ester

Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(2-methoxyphenyl)amino]-, ethyl ester

Cat. No.: B11489752
M. Wt: 334.29 g/mol
InChI Key: CJIPONMRAOPELH-UHFFFAOYSA-N
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Description

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)AMINO]PROPANOATE is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetamido Intermediate: The reaction begins with the acylation of an appropriate amine with acetic anhydride to form the acetamido intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling with Methoxyphenyl Amine: The final step involves coupling the acetamido intermediate with 2-methoxyphenyl amine under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)AMINO]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the acetamido group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, secondary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)AMINO]PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The acetamido group may participate in hydrogen bonding with biological targets, while the methoxyphenyl group can influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamido-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]propanoate
  • Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propanoate

Uniqueness

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-METHOXYPHENYL)AMINO]PROPANOATE is unique due to the presence of the methoxyphenyl group, which can significantly influence its chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C14H17F3N2O4

Molecular Weight

334.29 g/mol

IUPAC Name

ethyl 2-acetamido-3,3,3-trifluoro-2-(2-methoxyanilino)propanoate

InChI

InChI=1S/C14H17F3N2O4/c1-4-23-12(21)13(14(15,16)17,18-9(2)20)19-10-7-5-6-8-11(10)22-3/h5-8,19H,4H2,1-3H3,(H,18,20)

InChI Key

CJIPONMRAOPELH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1OC)NC(=O)C

Origin of Product

United States

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